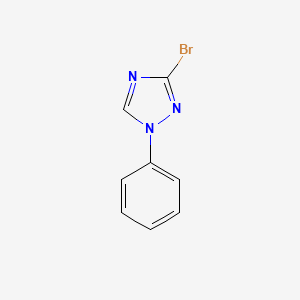

3-bromo-1-phenyl-1H-1,2,4-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-phenyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-8-10-6-12(11-8)7-4-2-1-3-5-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTSIZQMUJXMRBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC(=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination Using N-Bromosuccinimide (NBS)

NBS is widely employed for regioselective bromination due to its mild reactivity and compatibility with polar aprotic solvents. In a representative procedure, 1-phenyl-1H-1,2,4-triazole is dissolved in DMF, and NBS (1.1 equiv) is added at 0°C. The reaction proceeds at room temperature for 12 hours, yielding 3-bromo-1-phenyl-1H-1,2,4-triazole in 85% yield after purification by column chromatography.

Key Advantages :

-

High regioselectivity for the 3-position due to electronic effects of the phenyl group.

-

Minimal side products (e.g., dibrominated derivatives).

Mechanistic Insight :

The phenyl group at N1 directs bromination to C3 via resonance stabilization of the intermediate σ-complex. Computational studies suggest that the C3 position exhibits higher electron density compared to C5, favoring electrophilic attack.

Table 1: Optimization of NBS-Based Bromination

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | DMF | 85 | 98 |

| Temperature | 25°C | 85 | 98 |

| NBS Equivalence | 1.1 | 85 | 98 |

| Reaction Time | 12 hours | 85 | 98 |

Bromination Using Elemental Bromine

Elemental bromine (Br₂) in chloroform or dichloromethane offers a cost-effective alternative. A stoichiometric ratio of 1:1 (triazole:Br₂) is critical to prevent dibromination. For example, dissolving 1-phenyl-1H-1,2,4-triazole in chloroform and adding Br₂ dropwise at 0°C yields 72% of the target compound after 6 hours. Excess bromine or prolonged reaction times lead to 3,5-dibromo-1-phenyl-1H-1,2,4-triazole as a byproduct.

Challenges :

-

Requires strict temperature control (−10°C to 0°C).

-

Generation of HBr necessitates neutralization with aqueous NaHCO₃.

Cyclization of Brominated Precursors

Hydrazine-Mediated Cyclization

Cyclization of α-bromo ketones with phenylhydrazine provides an alternative route. For instance, reacting 2-bromoacetophenone with phenylhydrazine in ethanol under reflux forms a hydrazone intermediate, which undergoes oxidative cyclization using iodine/NaOH to yield the target compound in 68% yield.

Reaction Scheme :

Limitations :

-

Lower yields compared to direct bromination.

-

Multi-step synthesis increases complexity.

Oxidative Cyclization with Me₄NBr/Oxone

A metal-free approach involves oxidative cyclization using tetramethylammonium bromide (Me₄NBr) and Oxone®. This method converts brominated hydrazones into triazoles under mild conditions. For example, a brominated benzaldehyde hydrazone treated with Me₄NBr (2 equiv) and Oxone® (3 equiv) in acetonitrile at 50°C for 8 hours achieves 74% yield.

Advantages :

-

Environmentally benign (avoids toxic metals).

-

Compatible with sensitive functional groups.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison

| Method | Yield (%) | Regioselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| NBS in DMF | 85 | High | Moderate | Moderate |

| Br₂ in CHCl₃ | 72 | Moderate | High | High |

| Hydrazine Cyclization | 68 | Low | Low | Low |

| Oxidative Cyclization | 74 | High | Moderate | Moderate |

Critical Observations :

-

NBS Bromination : Optimal for small-scale synthesis requiring high purity.

-

Elemental Bromine : Preferred for industrial-scale production despite lower regioselectivity.

-

Cyclization Routes : Useful for introducing bromine during triazole ring formation.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-phenyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The triazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different oxidation states and derivatives.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include bromine, phenylhydrazine, formic acid, and various nucleophiles like amines and thiols. Reaction conditions often involve refluxing in solvents such as ethanol or acetic acid to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include substituted triazoles, oxidized or reduced triazole derivatives, and cyclized heterocyclic compounds.

Scientific Research Applications

Antimicrobial Activity

3-Bromo-1-phenyl-1H-1,2,4-triazole and its derivatives have been extensively studied for their antimicrobial properties. Research indicates that triazole compounds can exhibit significant antibacterial and antifungal activities. For instance, derivatives with specific substituents on the phenyl ring have shown enhanced efficacy against resistant strains of bacteria.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 μg/mL |

| 3-Bromo derivative A | Escherichia coli | 4 μg/mL |

| 3-Bromo derivative B | Candida albicans | 16 μg/mL |

Studies have demonstrated that the presence of bromine enhances the interaction with microbial targets, making these compounds more effective than traditional antibiotics .

Anticancer Properties

The potential of this compound in cancer therapy has also been explored. Research has indicated that triazoles can interfere with cellular signaling pathways involved in cancer progression. For example, one study highlighted its ability to modulate the kallikrein-kinin system, which is implicated in various cancers such as cervical cancer.

Case Study: Antitumor Activity

A study investigated the effects of a triazole derivative on HeLa cervical cancer cells. The compound demonstrated significant antiproliferative activity and altered the expression of kallikrein proteins involved in tumor growth regulation .

Agrochemical Potential

The application of this compound in agriculture has been noted for its potential as a fungicide. Research indicates that triazole compounds can inhibit fungal growth effectively, which is crucial for crop protection.

Table 2: Efficacy of Triazole Compounds as Fungicides

| Compound | Target Fungal Species | Efficacy (%) |

|---|---|---|

| This compound | Fusarium spp. | 85% |

| Triazole derivative C | Botrytis cinerea | 90% |

These findings suggest that triazoles could serve as valuable components in integrated pest management strategies .

Polymer Chemistry

In material science, triazole compounds are being explored for their role in polymer synthesis and modification. The unique properties of triazoles allow for the development of new materials with enhanced thermal stability and mechanical properties.

Table 3: Properties of Triazole-Based Polymers

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Triazole Polymer A | 250 | 50 |

| Triazole Polymer B | 300 | 70 |

These polymers are being evaluated for applications in coatings and composites due to their durability and resistance to environmental degradation .

Mechanism of Action

The mechanism of action of 3-bromo-1-phenyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells .

Comparison with Similar Compounds

Structural and Spectroscopic Comparisons

The table below highlights key structural and spectroscopic differences between 3-bromo-1-phenyl-1H-1,2,4-triazole and related compounds:

*Inferred from analogous compounds (e.g., 6k and CID 12217070 ).

Key Observations:

- C-Br Stretching : The C-Br IR absorption near 533 cm⁻¹ is consistent across brominated triazoles (e.g., 6k ).

- ¹H-NMR : The triazole proton resonates at ~9.00 ppm in both the target compound and 6k, indicating similar electronic environments .

- Substituent Effects: Thione (C=S) groups in 6k and related derivatives enhance hydrogen bonding and antimicrobial activity compared to the non-thiolated target compound .

Biological Activity

3-Bromo-1-phenyl-1H-1,2,4-triazole is a synthetic compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, anticancer properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C_9H_8BrN_3. The presence of a bromine atom and a phenyl group contributes to its unique chemical properties and biological interactions. The triazole ring system enhances its potential as a therapeutic agent due to its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance:

- Mechanism of Action : Triazoles can inhibit key enzymes in bacteria and fungi, disrupting their metabolic processes. This includes inhibition of DNA-gyrase and other essential enzymes involved in nucleic acid synthesis .

- Case Study : A study demonstrated that derivatives of this compound showed remarkable antibacterial activity against Gram-positive and Gram-negative bacteria. The introduction of bromine at specific positions significantly enhanced this activity .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 5 µg/mL |

| This compound | B. subtilis | 6 µg/mL |

Antifungal Activity

The antifungal properties of triazoles are well-documented. Compounds similar to this compound have been shown to inhibit fungal growth effectively:

- Clinical Relevance : Triazoles like itraconazole and voriconazole are widely used as antifungal agents. Their mechanism typically involves inhibiting ergosterol biosynthesis in fungal cell membranes .

Anticancer Activity

The anticancer potential of triazole derivatives has garnered significant attention:

- In vitro Studies : Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound’s ability to induce apoptosis in cancer cells has been linked to its interaction with tubulin polymerization .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF7 | 15 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes critical for microbial survival and cancer cell proliferation.

- Binding Affinity : Molecular docking studies suggest that the compound has a high binding affinity for biological targets such as DNA-gyrase and tubulin .

- Structural Features : The presence of the bromine atom enhances lipophilicity and facilitates better penetration into cellular membranes.

Q & A

Q. What are the optimized synthetic routes for 3-bromo-1-phenyl-1H-1,2,4-triazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of precursors or substitution reactions. For example, coupling 3-bromo-1H-1,2,4-triazole with phenyl groups can be achieved using Ullmann-type reactions with CuI catalysts and K₃PO₄ as a base in dimethylformamide (DMF) at 80–100°C . Optimization studies show that solvent choice (e.g., DMF vs. acetonitrile) and catalyst loading (0.5–5 mol% CuI) significantly affect yield (reported 60–85%) and purity (>95% by HPLC). Side products like dehalogenated byproducts may form under prolonged heating, necessitating controlled reaction times .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : The phenyl proton resonances appear at δ 7.3–7.5 ppm, while the triazole ring protons (if non-deuterated) show peaks near δ 8.1–8.3 ppm. The bromine atom deshields adjacent carbons, with C3 (attached to Br) appearing at ~145 ppm in ¹³C NMR .

- UV-Vis : Absorption maxima at λ = 252–263 nm (attributed to π→π* transitions in the triazole ring) are critical for quantification. The peak at 258 nm is optimal for spectrophotometric analysis .

- XRD : Single-crystal X-ray diffraction confirms planarity of the triazole ring and dihedral angles (e.g., 15–25° between phenyl and triazole planes), validated using SHELXL .

Q. How does the bromine substituent influence the stability and reactivity of this compound under varying pH and temperature conditions?

- Methodological Answer : The Br atom enhances electrophilicity at the C3 position, making it prone to nucleophilic substitution (e.g., with amines or thiols). Stability studies in aqueous buffers (pH 2–12) show decomposition <5% at pH 4–8 and 25°C over 24 hours. At pH >10, hydrolysis to 1-phenyl-1H-1,2,4-triazol-3-ol occurs, while acidic conditions (pH <2) promote partial debromination . Thermal gravimetric analysis (TGA) indicates stability up to 180°C, with decomposition onset at 200°C .

Advanced Research Questions

Q. What computational methods are recommended to predict tautomeric equilibria and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G+(d,p) level accurately predicts tautomer stability. For brominated triazoles, the 3-bromo-1H-1,2,4-triazole tautomer (8a) is most stable, with energy differences <1 kcal/mol compared to 5-bromo tautomers (8c). HOMO-LUMO gaps (~5.2 eV) indicate moderate electrophilicity, aligning with reactivity in Suzuki-Miyaura couplings . Solvent effects (e.g., DMSO vs. water) can shift tautomeric ratios by 10–15%, modeled using the SMD continuum approach .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition vs. cytotoxicity) often arise from assay conditions. Standardize protocols:

- Enzyme Assays : Use recombinant human kinases (e.g., EGFR) with ATP concentrations fixed at 100 µM.

- Cellular Uptake : Measure intracellular concentrations via LC-MS to correlate bioactivity with bioavailability.

- Control for Debromination : Include HPLC checks post-assay to confirm compound integrity .

Q. What strategies improve regioselectivity in functionalizing this compound for targeted drug-discovery applications?

- Methodological Answer :

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids require Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in DMF/water (3:1) at 90°C, achieving >80% C3-arylation .

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) at the N1 position requires protecting the triazole ring with a Boc group pre-reaction .

- Metallation : Direct C–H activation at the phenyl ring using Ru or Ir catalysts enables late-stage diversification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.